REACTION_CXSMILES
|
[I-:1].[K+].S(F)(O[C:7]([F:14])([F:13])[C:8]([F:12])=[C:9]([F:11])[F:10])(=O)=O>COCCOCCOCCOCCOC>[F:13][C:7]([I:1])([F:14])[C:8]([F:12])=[C:9]([F:11])[F:10] |f:0.1|
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Name
|
|
Quantity
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8.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
42.5 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC(C(=C(F)F)F)(F)F)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours in a dark room
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then fractionated through -100° C. and -196° C.
|
Type
|
CUSTOM
|
Details
|
with the product being collected in the -100° C. trap
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |